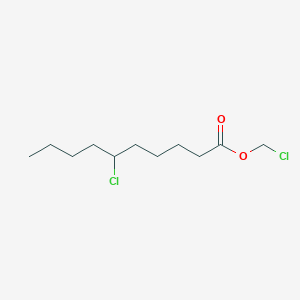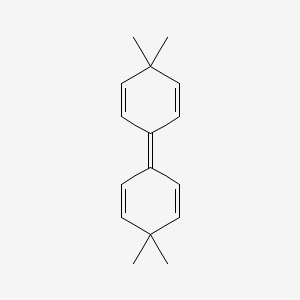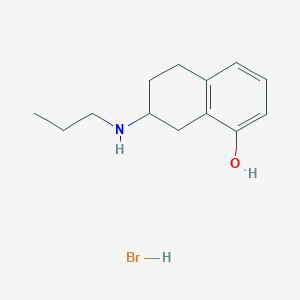
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted naphthalenes depending on the reagents used.
科学研究应用
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
相似化合物的比较
Similar Compounds
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.
8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.
属性
CAS 编号 |
81185-33-3 |
|---|---|
分子式 |
C13H20BrNO |
分子量 |
286.21 g/mol |
IUPAC 名称 |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H |
InChI 键 |
NMDKIVHZKLVPLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
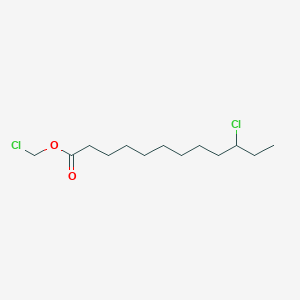
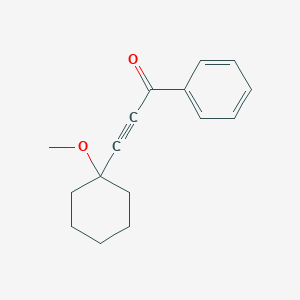

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
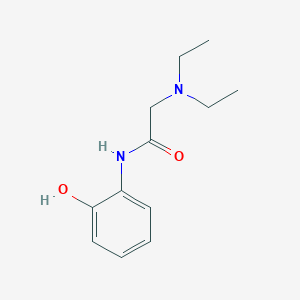
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
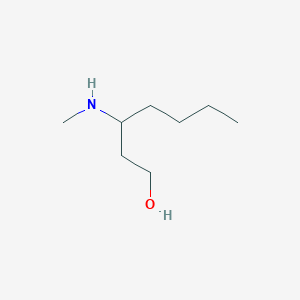
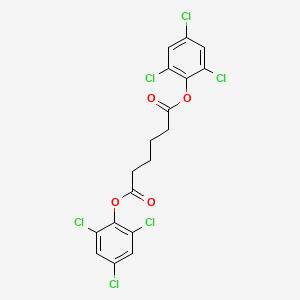
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

